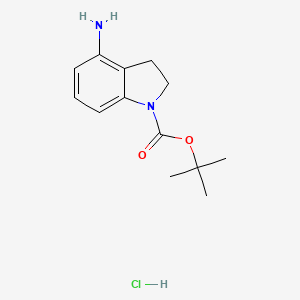

3-(Aminomethyl)-3-ethylpentane hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The description of a compound typically includes its chemical formula, molecular weight, and structural formula. It may also include information about the compound’s state (solid, liquid, gas), color, odor, and other physical characteristics .

Synthesis Analysis

The synthesis of a compound refers to the chemical reactions used to produce it. This can involve a variety of techniques, such as condensation reactions, substitution reactions, or others .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques used for this can include X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and others .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound can undergo. This can include reactions with acids, bases, oxidizing or reducing agents, and more .Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications

Chemical Synthesis and Structural Analysis

3-(Aminomethyl)-3-ethylpentane hydrochloride is involved in complex chemical syntheses and structural studies. For example, the compound has been used in tandem ring-opening and oximation reactions, yielding products such as ethyl 2-[amino(hydroxyimino)methyl]-3-aryl-5-(hydroxyimino)-5-arylpentanoate. These reactions are crucial in creating new molecules with potential applications in various fields, including pharmacology and materials science. The structure and conformational characteristics of the synthesized products are often analyzed using NMR, X-ray, and molecular dynamics simulation studies, providing insights into their potential applications and behaviors in different environments (Saravanan, Vignesh Babu, & Muthusubramanian, 2007).

Catalysis and Polymerization

Compounds related to 3-(Aminomethyl)-3-ethylpentane hydrochloride play a role in catalytic processes and polymerization. For instance, the compound's derivatives have been used in solvolysis reactions, helping to elucidate mechanisms involving solvent dipolarity, polarizability, and hydrogen bond donor acidity. Understanding these reactions is vital for designing efficient catalytic systems in organic synthesis and polymer chemistry (Albuquerque, Moita, & Gonçalves, 2001).

Conformational and Vibrational Analysis

In-depth studies on the conformation and vibration of molecules related to 3-(Aminomethyl)-3-ethylpentane hydrochloride provide valuable information about their stability and reactivity. For example, research on 3,5-dialkyltetrahydro-4H-thiopyran-4-ones, derived from compounds similar to 3-(Aminomethyl)-3-ethylpentane hydrochloride, has revealed insights into their conformational dynamics, stability, and potential applications in designing new materials or pharmaceuticals (Baeva, Biktasheva, Fatykhov, & Lyapina, 2015).

Safety And Hazards

Future Directions

properties

IUPAC Name |

2,2-diethylbutan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N.ClH/c1-4-8(5-2,6-3)7-9;/h4-7,9H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OORRFKKLNUOKGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(CC)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Aminomethyl)-3-ethylpentane hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine hydrochloride](/img/structure/B1378043.png)

![2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride](/img/structure/B1378053.png)